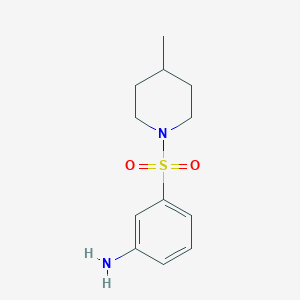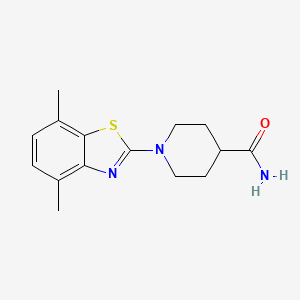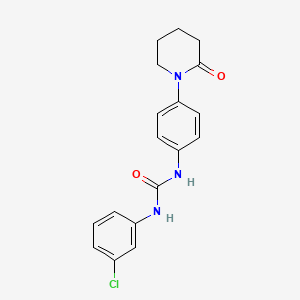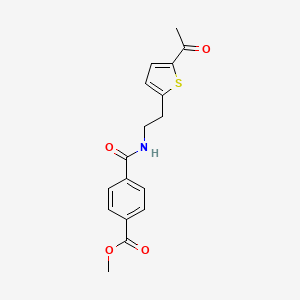![molecular formula C6H7NO2 B2524285 4-Azaspiro[2.4]heptane-5,7-dione CAS No. 2016226-73-4](/img/structure/B2524285.png)
4-Azaspiro[2.4]heptane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azaspiro[2.4]heptane-5,7-dione, also known as ASHD, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. ASHD has a unique chemical structure that makes it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Application in Lipophilicity Modulation
4-Azaspiro compounds, such as azaspiro[3.3]heptanes, have been analyzed for their role in modifying lipophilicity in medicinal chemistry. Interestingly, the introduction of a spirocyclic center in these compounds can decrease the lipophilicity (measured as logD 7.4) compared to more conventional heterocycles like morpholines, piperidines, and piperazines. This alteration in lipophilicity can be attributed to changes in basicity brought about by the addition of a spirocyclic center, although the specific impact varies with different structural modifications. Despite these properties, azaspiro[3.3]heptanes may not always serve as suitable bioisosteres for morpholines, piperidines, and piperazines due to significant changes in molecular geometry when not used as terminal groups (Degorce, Bodnarchuk, & Scott, 2019).
Role in Antibacterial and Antitumor Activities
4-Azaspiro compounds have been explored for their antibacterial and antitumor potentials. Specifically, certain derivatives have demonstrated potent antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as atypical strains. They have also shown promise in vivo for treating murine pneumonia models caused by multidrug-resistant pathogens (Odagiri et al., 2013). Furthermore, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have exhibited significant anticancer activity against various human cancer cell lines, indicating potential as therapeutic agents (Yang et al., 2019).
Contributions to Drug Design
In the realm of drug design, 4-Azaspiro compounds contribute significantly. They have been integrated into the structural design of selective inhibitors, such as dopamine D3 receptor (D3R) antagonists. These compounds have been characterized for their selectivity, pharmacokinetic properties, and potential for development based on favorable profiles in toxicological and other preliminary studies (Micheli et al., 2016). Additionally, the diversity-oriented synthesis of azaspirocycles provides a platform for the rapid generation of functionally diverse molecules, further enriching the drug discovery process by offering a range of novel and relevant scaffolds (Wipf, Stephenson, & Walczak, 2004).
Eigenschaften
IUPAC Name |
4-azaspiro[2.4]heptane-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-3-5(9)7-6(4)1-2-6/h1-3H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPJWLDVNQCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)



![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)